molecular formula C12H9ClN2O3 B15215497 5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde CAS No. 21328-03-0

5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde

Cat. No.: B15215497
CAS No.: 21328-03-0
M. Wt: 264.66 g/mol
InChI Key: UWBOXXYMHMKQSX-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde is a pyrimidine derivative featuring a tetrahydropyrimidine core substituted with a 4-chlorobenzyl group at position 5 and a carbaldehyde moiety at position 4. The compound’s structure combines electron-withdrawing (chlorobenzyl, carbonyl) and reactive (aldehyde) groups, which influence its physicochemical and biological properties.

Properties

CAS No.

21328-03-0

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]-2,4-dioxo-1H-pyrimidine-6-carbaldehyde

InChI

InChI=1S/C12H9ClN2O3/c13-8-3-1-7(2-4-8)5-9-10(6-16)14-12(18)15-11(9)17/h1-4,6H,5H2,(H2,14,15,17,18)

InChI Key

UWBOXXYMHMKQSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=C(NC(=O)NC2=O)C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chlorobenzyl chloride and barbituric acid.

    Reaction Conditions: The reaction is carried out in a solvent such as dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid.

    Reduction: 5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: The exact pathways would depend on the specific biological context, but could include pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and functional groups of 5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde with selected analogs from the literature:

Compound Name Core Structure Position 4 Substituent Position 5 Substituent Notable Functional Groups
5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde Tetrahydropyrimidine Carbaldehyde 4-Chlorobenzyl Aldehyde, Chloroaryl, Carbonyl
3-(4-Chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-... Pyrazoline-pyrimidine hybrid Thiourea 4-Chlorophenyl Thiourea, Carbonyl, Indole
(2Z)-2-(4-Cyanobenzylidene)-...-6-carbonitrile (11b) Thiazolo-pyrimidine Cyano 4-Cyanobenzylidene Cyano, Benzylidene, Carbonyl
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile Pyrimido-quinazoline Cyano 5-Methylfuran Cyano, Furan, Carbonyl
5-Amino-6-(5-phospho-D-ribitylamino)uracil Tetrahydropyrimidine Phosphorylated ribityl Amino Amino, Phosphate, Carbonyl
Key Observations:
  • Aldehyde vs. Cyano/Thiourea Groups: The carbaldehyde group in the target compound distinguishes it from cyano-substituted analogs (e.g., 11b, 12) and thiourea derivatives (e.g., compound 6 in ). The aldehyde’s electrophilic nature may enhance reactivity in nucleophilic addition reactions, such as Schiff base formation, compared to the inert cyano group .
  • Chlorobenzyl vs. Chlorine’s electron-withdrawing effect could modulate electronic properties and solubility .

Physicochemical Properties

Melting Points and Spectral Data:
Compound Melting Point (°C) IR Peaks (cm⁻¹) NMR Features (δ, ppm)
Target Compound Not reported Expected: ~1700 (C=O), ~2820 (CHO) Hypothetical: Aldehyde proton (~9.5–10.5)
Compound 6 () 210–211 1646 (C=O), 1092 (C=S) 6.80–6.88 (ArH), 3.33–3.41 (pyrazoline CH2)
Compound 11a () 243–246 2219 (CN), 1718 (C=O) 2.24–2.37 (CH3), 7.94 (=CH)
Compound 12 () 268–269 2220 (CN), 1719 (C=O) 7.10–7.82 (ArH), 9.59 (NH)
  • Spectral Signatures: The aldehyde’s characteristic IR peak (~2820 cm⁻¹ for C–H stretch) and NMR proton signal (~9.5–10.5 ppm) would differentiate it from compounds with cyano (IR ~2220 cm⁻¹) or thiourea (IR ~1092 cm⁻¹) groups .

Biological Activity

5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, supported by data tables and relevant research findings.

Molecular Formula: C13_{13}H10_{10}ClN3_{3}O3_{3}
Molecular Weight: 295.69 g/mol
CAS Number: [Not specifically listed]

Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyrimidines exhibit notable antimicrobial properties. The presence of the 4-chlorobenzyl group enhances the compound's activity against various bacterial strains. A study conducted on similar pyrimidine derivatives demonstrated a significant inhibition of growth against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Activity

The compound also shows promise in anticancer research. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly those derived from breast and colon cancers. The mechanism appears to involve the activation of caspase pathways.

Case Study: Apoptosis Induction

A recent study assessed the effects of 5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde on MCF-7 (breast cancer) cells:

  • Cell Viability Assay: The compound was tested at varying concentrations (10 µM to 100 µM).
  • Results:
    • At 50 µM concentration, cell viability dropped to 40%.
    • Flow cytometry analysis confirmed an increase in early and late apoptotic cells.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes that are critical in disease pathways. Notably, it has shown inhibition against:

  • Aldose Reductase: Important in diabetic complications.
  • Cyclooxygenase (COX): Implicated in inflammation and pain.

Inhibition Data

Enzyme IC50_{50} (µM)
Aldose Reductase15
COX-120
COX-225

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